![molecular formula C8H8FNO3S B2793312 4-Acetyl-3-fluorobenzene-1-sulfonamide CAS No. 1863330-19-1](/img/structure/B2793312.png)
4-Acetyl-3-fluorobenzene-1-sulfonamide
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Overview
Description
4-Acetyl-3-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonamides, such as 4-Acetyl-3-fluorobenzene-1-sulfonamide, often involves the reaction of aniline with chlorosulfonic acid to form a sulfonyl chloride, which is then treated with ammonia to replace the chlorine with an amino group, forming a sulfonamide .Molecular Structure Analysis
The molecular structure of 4-Acetyl-3-fluorobenzene-1-sulfonamide consists of a benzene ring with a fluorine atom and a sulfonamide group attached to it . The sulfonamide group (-SO2NH2) is a key functional group in this compound .Chemical Reactions Analysis
Sulfonamides, including 4-Acetyl-3-fluorobenzene-1-sulfonamide, can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with benzene derivatives . They can also react with electrophiles in electrophilic aromatic substitution reactions .Scientific Research Applications
Catalyst-Free Arylation of Sulfonamides
A novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones via a visible light-mediated N–S bond cleavage other than the typical transition-metal-catalyzed C (O)–N bond activation is described . This methodology, which represents the first catalyst-free protocol for the sulfonylation of boronic acids, is characterized by its simple reaction conditions, good functional group tolerance, and high efficiency .
Late-Stage Functionalization of Diverse Sulfonamides
Several successful examples for the late-stage functionalization of diverse sulfonamides indicate the high potential utility of this method in pharmaceutical science and organic synthesis .
Synthesis of Sulfonamide-Based Indole Derivatives
In this present work, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Anti-Microbial Activity
All the synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes . Among gram-positive Staphylococcus aureus, and Bacillus megaterium. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .
Drug Conjugates Development
The development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . As a result, drug conjugates are an active area of research and development in medicinal chemistry .
Mechanism of Action
While the specific mechanism of action for 4-Acetyl-3-fluorobenzene-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . They do this by competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .
Safety and Hazards
properties
IUPAC Name |
4-acetyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-5(11)7-3-2-6(4-8(7)9)14(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOIQXJZNUTIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-fluorobenzene-1-sulfonamide | |
CAS RN |
1863330-19-1 |
Source
|
Record name | 4-acetyl-3-fluorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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